Lithium;magnesium;butane;dichloride
Overview
Description
Lithium;magnesium;butane;dichloride is a complex organometallic compound with the molecular formula C4H9Cl2LiMg . It is also known by its IUPAC name, This compound . This compound is part of the broader family of organometallic reagents, which are widely used in organic synthesis due to their reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium;magnesium;butane;dichloride typically involves the reaction of butylmagnesium chloride with lithium chloride in a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the highly reactive intermediates from reacting with moisture or oxygen . The general reaction can be represented as:
C4H9MgCl+LiCl→C4H9Cl2LiMg
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and solvent purity, to ensure high yields and product purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Lithium;magnesium;butane;dichloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: Due to the presence of the highly reactive lithium and magnesium centers, this compound can act as a nucleophile in addition reactions with electrophiles.
Substitution Reactions: It can participate in substitution reactions where the butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in anhydrous conditions using solvents like THF or diethyl ether to stabilize the reactive intermediates .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, reactions with carbonyl compounds can yield alcohols, while reactions with alkyl halides can produce substituted butane derivatives .
Scientific Research Applications
Lithium;magnesium;butane;dichloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Pharmaceuticals: The compound is employed in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: It is used in the preparation of advanced materials, including polymers and ceramics.
Catalysis: This compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of lithium;magnesium;butane;dichloride involves the interaction of its reactive centers (lithium and magnesium) with electrophilic substrates. The lithium ion can coordinate with electron-rich sites, while the magnesium center can facilitate nucleophilic attacks. This dual reactivity allows the compound to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Butyllithium: Another organolithium reagent with similar reactivity but lacks the magnesium component.
Grignard Reagents: Organomagnesium compounds that are similar in reactivity but do not contain lithium.
Uniqueness
Lithium;magnesium;butane;dichloride is unique due to its dual reactivity, combining the properties of both lithium and magnesium reagents. This allows for more versatile and selective reactions compared to single-metal reagents .
Properties
IUPAC Name |
lithium;magnesium;butane;dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.2ClH.Li.Mg/c1-3-4-2;;;;/h3H,4H2,1-2H3;2*1H;;/q-1;;;+1;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUBDNJWWYNAOA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC[CH-]C.[Mg+2].[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2LiMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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